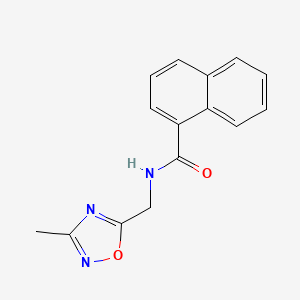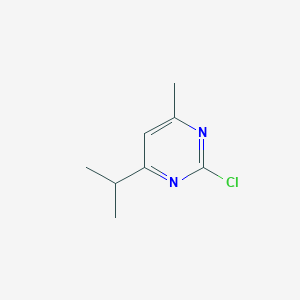
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a heterocyclic building block with the empirical formula C5H9N3O and a molecular weight of 127.14 . It’s a solid substance .
Synthesis Analysis
While specific synthesis information for your compound was not found, similar compounds such as N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine are available for purchase from chemical suppliers, suggesting that synthetic routes exist for these types of structures.Molecular Structure Analysis
The molecular structure of a similar compound, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine, has an empirical formula of C5H9N3O and a molecular weight of 127.14 .Physical And Chemical Properties Analysis
The compound N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine is a solid . Its empirical formula is C5H9N3O and it has a molecular weight of 127.14 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide, also known as N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide:
Antimicrobial Agents
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide: has shown potential as an antimicrobial agent. The 1,2,4-oxadiazole moiety is known for its ability to inhibit the growth of various bacteria and fungi. This compound can be synthesized and tested for its efficacy against a range of microbial strains, making it a valuable candidate in the development of new antibiotics .
Anticancer Research
The compound’s structure allows it to interact with cellular targets involved in cancer progression. Studies have indicated that derivatives of 1,2,4-oxadiazole exhibit cytotoxic activity against cancer cellsN-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide could be explored for its potential to inhibit cancer cell proliferation and induce apoptosis, contributing to the development of novel anticancer therapies .
Anti-inflammatory Agents
Research has demonstrated that 1,2,4-oxadiazole derivatives possess anti-inflammatory properties. This compound can be investigated for its ability to reduce inflammation by inhibiting key enzymes and pathways involved in the inflammatory response. Such studies could lead to the development of new treatments for inflammatory diseases .
Enzyme Inhibition
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide: can be utilized in enzyme inhibition studies. The compound’s structure allows it to bind to specific enzymes, potentially inhibiting their activity. This application is particularly relevant in drug discovery, where enzyme inhibitors are sought for the treatment of various diseases, including metabolic disorders and infections .
Neuroprotective Agents
The neuroprotective potential of 1,2,4-oxadiazole derivatives has been a subject of interest. This compound could be explored for its ability to protect neurons from damage caused by oxidative stress, excitotoxicity, and other neurodegenerative processes. Such research could contribute to the development of treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRPBGKOABAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2628033.png)
![1-Oxa-7-azaspiro[3.6]decane acetate](/img/structure/B2628034.png)

![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2628038.png)
![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)

![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)
![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)


